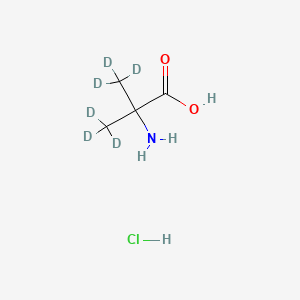

2-Methylalanine-d6 Hydrochloride

Description

BenchChem offers high-quality 2-Methylalanine-d6 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylalanine-d6 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H10ClNO2 |

|---|---|

Molecular Weight |

145.62 g/mol |

IUPAC Name |

2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C4H9NO2.ClH/c1-4(2,5)3(6)7;/h5H2,1-2H3,(H,6,7);1H/i1D3,2D3; |

InChI Key |

QFHPUEPQOHXZSF-TXHXQZCNSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])N.Cl |

Canonical SMILES |

CC(C)(C(=O)O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 2-Methylalanine-d6 Hydrochloride (CAS 50348-93-1)

[1]

Executive Summary

2-Methylalanine-d6 Hydrochloride (CAS 50348-93-1), commonly referred to as

Beyond bioanalysis, AIB-d6 is utilized as a mechanistic probe in metabolic flux studies to monitor System A amino acid transport without the confounding effects of metabolism, as AIB is not significantly metabolized by mammalian enzymes. This guide details its physicochemical properties, synthesis logic, validated LC-MS/MS protocols, and handling requirements.

Chemical Identity & Physicochemical Properties[2][3][4][5]

AIB-d6 HCl is a zwitterionic amino acid salt. Its structure features a quaternary

Table 1: Chemical Specification

| Property | Specification |

| Chemical Name | 2-Methylalanine-d6 Hydrochloride |

| Synonyms | |

| CAS Number | 50348-93-1 |

| Molecular Formula | |

| Molecular Weight | 145.62 g/mol (Salt); ~109.16 g/mol (Free Base) |

| Isotopic Purity | |

| Chemical Purity | |

| Solubility | Highly soluble in water (>50 mg/mL), Methanol; Insoluble in non-polar solvents |

| pKa Values | |

| Appearance | White to off-white crystalline solid |

Synthesis & Isotopic Integrity

To ensure high isotopic enrichment (>99%) and prevent "isotopic scrambling" (loss of deuterium labels), the synthesis of AIB-d6 typically bypasses alkylation of glycine enolates (which can be prone to exchange) and instead utilizes the Bucherer-Bergs reaction starting from fully deuterated acetone.

Synthesis Workflow (Bucherer-Bergs Route)

This pathway is preferred for its atom economy and the commercial availability of high-purity Acetone-d6.

-

Condensation: Acetone-d6 reacts with Potassium Cyanide (KCN) and Ammonium Carbonate [

]. -

Cyclization: Formation of the intermediate Hydantoin-d6 (5,5-dimethyl-d6-hydantoin).

-

Hydrolysis: Alkaline hydrolysis (NaOH/Heat) opens the ring to yield the free amino acid AIB-d6.

-

Salt Formation: Treatment with HCl generates the hydrochloride salt, improving shelf-life and solubility.

Figure 1: Bucherer-Bergs synthesis pathway for 2-Methylalanine-d6, ensuring preservation of the hexadeuterated methyl groups.

Application: Bioanalytical Internal Standard (LC-MS/MS)

The primary application of AIB-d6 is as an Internal Standard (IS) for quantifying AIB in biological matrices (plasma, urine, CSF). AIB is a structural isomer of GABA and N-Methylalanine. Accurate quantitation requires chromatographic resolution and mass-selective detection.

Why AIB-d6?

-

Mass Shift (+6 Da): The mass difference between AIB (m/z 104) and AIB-d6 (m/z 110) is sufficient to prevent "cross-talk" (isotopic overlap) in the mass spectrometer, even at high concentrations.

-

Co-Elution: As a stable isotope isomer, AIB-d6 co-elutes with AIB. This allows it to perfectly compensate for matrix effects (ion suppression/enhancement) and ionization variability at the exact moment of detection.

Protocol: LC-MS/MS Quantitation (Underivatized)

While derivatization (e.g., Butanol-HCl) is common, modern mixed-mode chromatography allows for direct "Dilute-and-Shoot" analysis, reducing sample prep errors.

Methodology:

-

Column: Mixed-mode C18/Cation-Exchange (e.g., Intrada Amino Acid or similar).

-

Mobile Phase A: 100 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile.[1]

-

Ionization: ESI Positive Mode.

Step-by-Step Workflow:

-

Stock Preparation: Dissolve AIB-d6 HCl in water to 1 mg/mL. Store at -20°C.

-

Working IS Solution: Dilute Stock to 10 µg/mL in 0.1% Formic Acid.

-

Sample Prep:

-

Aliquot 50 µL Plasma.

-

Add 150 µL Working IS Solution (precipitates proteins + adds IS).

-

Vortex (1 min) and Centrifuge (10,000 x g, 5 min).

-

-

Injection: Inject 2-5 µL of supernatant.

-

Detection: Monitor MRM transitions.

Table 2: MRM Transitions

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |

| AIB (Analyte) | 104.1 | 87.1 | 15, 25 |

| AIB-d6 (IS) | 110.1 | 93.1 | 15, 25 |

Note: The +6 Da shift is maintained in the fragment ions (87 vs 93), confirming the stability of the methyl deuteration during fragmentation.

Figure 2: LC-MS/MS workflow for AIB quantitation using AIB-d6 as the internal standard.

Advanced Application: Metabolic Flux & Transport Studies

AIB is a non-metabolizable amino acid analogue . It is transported into cells primarily via System A (sodium-dependent) but is not incorporated into proteins or catabolized.

-

Usage: Researchers use AIB-d6 to measure amino acid uptake rates in vivo or in vitro.

-

Advantage of d6: In dual-tracer studies, AIB-d6 can be co-administered with a radiolabeled tracer (e.g.,

C-AIB) or a different amino acid to track competitive inhibition of transport systems without interference. -

Protocol Insight: Cells are incubated with AIB-d6. After washing, the intracellular content is extracted and quantified by LC-MS/MS (as per Section 4). The total intracellular concentration reflects the cumulative transport activity over the incubation period.

Handling, Stability & Safety

Storage & Stability

-

Hygroscopicity: As a hydrochloride salt, AIB-d6 is hygroscopic. It must be stored in a tightly sealed container, preferably in a desiccator.

-

Temperature: Long-term storage at -20°C is recommended to prevent any potential degradation, although the C-D bonds are extremely stable.

-

Solution Stability: Stock solutions in water are stable for >3 months at -20°C. Avoid repeated freeze-thaw cycles.

Safety Profile

-

Hazards: Classified as a skin and eye irritant (H315, H319).

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the powder in a fume hood to avoid inhalation.

-

Disposal: Dilute with water and dispose of via standard chemical waste streams for organic amines.

References

-

Chemical Identity & Properties: National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 16218846, 2-Aminoisobutyric acid-d6. Retrieved from [Link]

- Synthesis Route (Bucherer-Bergs): Bucherer, H. T., & Fischbeck, K. (1934). Über die Synthese von Hydantoinen und Aminosäuren. Journal für Praktische Chemie. (General reference for reaction mechanism applied to isotopologues).

- Metabolic Application: Shotwell, M. A., et al. (1983). Regulation of amino acid transport system A in Chinese hamster ovary cells. Journal of Biological Chemistry. (Foundational text on AIB as a transport probe).

-

Internal Standard Best Practices: Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

2-Methylalanine-d6 Hydrochloride chemical properties and stability

Physicochemical Profiling, Isotopic Stability, and Bioanalytical Applications

Executive Summary

2-Methylalanine-d6 Hydrochloride (AIB-d6 HCl) is the stable isotope-labeled analog of

Unlike proteinogenic amino acids, AIB is non-metabolizable and acts as a specific probe for amino acid transport systems (System A). The

Chemical Identity & Physicochemical Properties[1][2][3]

2-Methylalanine-d6 HCl is a non-chiral, achiral

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 2-Methylalanine-d6 Hydrochloride |

| Synonyms | |

| CAS Number | 50348-93-1 (Labelled); 15028-41-8 (Unlabelled HCl) |

| Molecular Formula | |

| Molecular Weight | 145.62 g/mol (Salt); 109.16 g/mol (Free Acid) |

| Isotopic Purity | |

| Solubility | Water (>50 mg/mL), Methanol, DMSO |

| pKa (approx) | 2.3 (COOH), 9.7 ( |

| Appearance | White to off-white hygroscopic crystalline powder |

Synthesis & Isotopic Integrity

3.1 Synthesis Logic (The Strecker Route)

The synthesis of AIB-d6 typically follows a modified Strecker synthesis using Acetone-d6 as the starting material. This ensures that the deuterium labels are located on the gem-dimethyl groups attached to the

Why this matters:

-

Metabolic Stability: The C-D bonds are located on the methyl side chains, which are not subject to metabolic cleavage or enzymatic exchange in standard biological matrices.

-

Exchange Resistance: Unlike deuterium placed on heteroatoms (N-D, O-D), which exchange rapidly with solvent protons (

), the C-D bonds in AIB-d6 are inert. The mass shift of +6 Da is permanent and robust.

Diagram 1: Synthesis & Label Positioning

Caption: Logical flow of AIB-d6 synthesis ensuring label stability on methyl groups via Acetone-d6 precursor.

[9]

Stability & Storage Protocols

4.1 Hygroscopicity Management

As a hydrochloride salt, AIB-d6 HCl is hygroscopic . Exposure to ambient moisture does not degrade the molecule chemically but will alter the effective mass-to-weight ratio, leading to weighing errors in quantitative stock preparation.

-

Risk: Absorbed water dilutes the standard, causing systematic under-dosing of the Internal Standard.

-

Mitigation: Store in a desiccator at -20°C. Equilibrate to room temperature before opening the vial to prevent condensation.

4.2 Isotopic Exchange (D-H Exchange)

A common misconception is that all deuterium labels are stable.

-

Labile Sites: The protons on the ammonium group (

) and the carboxylic acid ( -

Stable Sites: The six deuterium atoms on the methyl groups are covalently bonded to carbon (

). These do not exchange. -

Implication: When analyzing by MS, the parent ion will retain the +6 Da shift regardless of solvent pH, provided the ionization method (ESI) accounts for the protonation state.

Bioanalytical Applications (LC-MS/MS)

AIB-d6 is primarily used to normalize matrix effects, recovery losses, and ionization variability in quantitative bioanalysis.

5.1 Internal Standard Selection Criteria

In LC-MS/MS, AIB-d6 is superior to structural analogs (e.g., valine or alanine) because:

-

Co-elution: It elutes at the exact same retention time as endogenous AIB.

-

Matrix Matching: It experiences the exact same ion suppression/enhancement zone as the analyte.

-

Differentiation: The +6 Da shift places it well outside the isotopic envelope of natural AIB (M+1, M+2), preventing crosstalk.

Diagram 2: LC-MS/MS Quantitation Workflow

Caption: Workflow for utilizing AIB-d6 HCl as an Internal Standard to normalize bioanalytical data.

Experimental Protocols

Protocol A: Preparation of Primary Stock Solution (1.0 mg/mL)

Critical Step: Correcting for the HCl salt and purity.

-

Calculate Mass:

-

Target Concentration (Free Acid basis):

-

Correction Factor (

): -

Weighing Target: To prepare 10 mL, weigh

of AIB-d6 HCl.

-

-

Solvent Selection: Dissolve in 50:50 Methanol:Water . Pure methanol may cause precipitation of salts over time; pure water promotes microbial growth.

-

Dissolution: Vortex for 1 minute. Sonicate for 5 minutes if crystals persist.

-

Storage: Aliquot into amber glass vials. Store at -20°C. Stability: 12 months.

Protocol B: QC Check for Isotopic Purity (Pre-Assay)

Before running clinical samples, verify the "Isotopic Cross-Talk" (contribution of IS signal to Analyte channel).

-

Infusion: Infuse a

solution of AIB-d6 into the MS source. -

Scan: Perform a Q1 scan (Parent Ion).

-

Expected:

(assuming -

Note: AIB unlabelled

is 104.1.

-

-

MRM Check: Monitor the transition for Unlabelled AIB (e.g.,

) while infusing only the d6-IS. -

Acceptance Criteria: The signal in the unlabelled channel must be

of the IS response. High background indicates poor isotopic purity (<98% D) or degradation.

References

-

Santa Cruz Biotechnology. 2-Methylalanine-d6 Hydrochloride (CAS 50348-93-1) Product Specifications. [1]

-

National Institutes of Health (NIH). Selecting a Structural Analog as an Internal Standard for the Quantification of Small Molecules by LC-MS/MS. 2018.

-

Cayman Chemical. L-Alanine Methyl Ester Hydrochloride Product Information (Analogous Stability Data).

-

WuXi AppTec. Internal Standards in LC-MS Bioanalysis: Which, When, and How. 2025.[2][3]

-

Organic Syntheses.Synthesis of

-Aminoisobutyric Acid (Strecker Method). Coll. Vol. 2, p. 29.

Sources

The Isotopic Identity: A Comprehensive Technical Guide to 2-Methylalanine-d6 and AIB-d6 in Peptide Therapeutics and Bioanalysis

Executive Summary

In the rapidly expanding landscape of peptide therapeutics and bioanalytical chemistry, researchers frequently encounter two seemingly distinct stable-isotope-labeled compounds: 2-Methylalanine-d6 and AIB-d6 . The foundational premise of this whitepaper is to clarify a common industry misconception: there is zero chemical difference between the two . They are exact structural synonyms for deuterated

The "difference" lies exclusively in nomenclatural context—whether the molecule is being utilized as a small-molecule analytical standard (IUPAC nomenclature) or as a non-proteinogenic building block in peptide engineering (biochemical nomenclature). This guide deconstructs their structural identity, explores the mechanistic role of AIB in blockbuster drugs like Semaglutide[2], and provides field-validated protocols for utilizing the d6 isotopologue in synthesis and mass spectrometry.

Nomenclatural Divergence & Structural Equivalence

To understand the dual nomenclature, one must look at the molecule's core structure: an

-

2-Methylalanine-d6 (IUPAC Context): This name treats the molecule as a derivative of the canonical amino acid alanine. By adding a second methyl group to the

-carbon (the 2-position), it becomes 2-methylalanine. The "-d6" denotes that both methyl groups are fully deuterated ( -

AIB-d6 (Peptide Context): In peptide chemistry, the molecule is viewed as a derivative of isobutyric acid with an amine group at the

-position, hence

Fig 1. Nomenclatural divergence of the chemically identical C4H3D6NO2 molecule.

The Mechanistic Imperative of AIB in Peptide Engineering

Native peptide hormones, such as Glucagon-Like Peptide-1 (GLP-1), suffer from severe pharmacokinetic limitations. Native GLP-1 has an in vivo half-life of approximately 1.5 minutes due to rapid proteolytic cleavage by dipeptidyl peptidase-4 (DPP-4), which cleaves the peptide bond immediately following the position 2 alanine residue (position 8 in the broader GLP sequence)[2],[3].

The Causality of AIB Substitution:

To engineer proteolytic resistance, pharmaceutical developers replace the native Alanine with AIB (as seen in Semaglutide)[4],[5]. The causality behind this choice is rooted in steric hindrance . The gem-dimethyl groups on the

Fig 2. Mechanism of AIB-mediated steric hindrance against DPP-4 degradation.

The Analytical Superiority of the d6 Isotopologue

While unlabeled AIB provides therapeutic stability, AIB-d6 (2-Methylalanine-d6) is synthesized specifically for advanced bioanalysis and structural characterization.

-

Isotope-Dilution Mass Spectrometry (IDMS): In pharmacokinetic (PK) studies of AIB-containing drugs, matrix effects (ion suppression/enhancement) during electrospray ionization (ESI) can skew quantification. AIB-d6 acts as the ultimate Stable-Isotope-Labeled Internal Standard (SIL-IS). The +6 Da mass shift ensures clean mass spectral separation from endogenous or unlabeled AIB, while its identical physicochemical properties guarantee it co-elutes chromatographically and experiences identical matrix effects[6].

-

Deuterium Stability: The deuterium atoms are locked within the methyl groups (

). Unlike exchangeable amide protons, these carbon-bound deuteriums do not scramble or back-exchange with aqueous solvents during acid hydrolysis, ensuring a self-validating, permanent mass tag.

Quantitative Data & Comparative Analysis

Table 1: Physicochemical Identity Matrix

Demonstrating the identical nature of the two nomenclatures.

| Property | 2-Methylalanine-d6 | AIB-d6 |

| Chemical Formula | ||

| Molecular Weight | 109.16 g/mol (Free base) | 109.16 g/mol (Free base) |

| Isotopic Labeling | ||

| Primary Application | Small molecule MS standard | Peptide SPPS building block |

Table 2: Pharmacokinetic Impact of AIB Substitution

Comparing Native GLP-1 to AIB-modified Semaglutide.

| Parameter | Native GLP-1 | Semaglutide |

| Position 8 Residue | L-Alanine | |

| DPP-4 Vulnerability | Highly Labile (Cleaved in minutes) | Highly Resistant (Steric blockade) |

| In Vivo Half-Life | ~1.5 minutes | ~7 days (aided by lipid conjugation) |

Field-Validated Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporating AIB-d6

Causality Focus: Overcoming Steric Hindrance Coupling AIB-d6 during SPPS is notoriously difficult. The gem-dimethyl groups shield the amine, making the subsequent coupling step highly inefficient. Standard coupling reagents (e.g., HBTU) will fail or result in massive deletion sequences[4].

-

Resin Preparation: Swell the Fmoc-protected peptide-resin in Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF.

-

Coupling AIB-d6:

-

System Logic: Use highly reactive uronium salts.

-

Activate 4 equivalents of Fmoc-AIB-d6-OH with 3.9 equivalents of HATU and 8 equivalents of DIPEA in DMF.

-

React for 2 hours at room temperature, or utilize microwave-assisted SPPS at 75°C for 15 minutes.

-

-

Coupling ONTO AIB-d6 (Critical Step):

-

System Logic: The incoming amino acid cannot easily reach the sterically hindered secondary-like amine of AIB.

-

Use the symmetric anhydride of the incoming amino acid, or an acid fluoride derivative. Alternatively, perform a double-coupling cycle using COMU/Oxyma with extended microwave heating (75°C, 30 mins).

-

Protocol B: LC-MS/MS Bioanalysis of Semaglutide using AIB-d6

Causality Focus: Absolute Quantification via Hydrolysis To quantify total Semaglutide in plasma, intact peptide MS is often hindered by poor ionization of the large lipidated peptide. A self-validating alternative is total amino acid hydrolysis followed by quantification of the unique AIB residue[6].

-

Sample Aliquoting & IS Spiking: Aliquot 50 µL of human plasma containing Semaglutide. Spike in 10 µL of a known concentration of AIB-d6 (Internal Standard).

-

Acid Hydrolysis:

-

System Logic: Cleave all peptide bonds to release free AIB.

-

Add 6M HCl containing 1% phenol (to protect against oxidation). Seal the vial under vacuum or inert argon.

-

Incubate at 110°C for 24 hours[6].

-

-

Drying & Reconstitution: Evaporate the HCl under a gentle stream of nitrogen. Reconstitute in 0.1 N HCl.

-

Derivatization (Optional but Recommended): React with ortho-phthalaldehyde (OPA) to increase hydrophobicity and MS ionization efficiency[6].

-

LC-MS/MS Analysis:

-

Monitor the MRM (Multiple Reaction Monitoring) transitions.

-

Unlabeled AIB (from drug): m/z 104.1

Product Ion. -

AIB-d6 (Internal Standard): m/z 110.1

Product Ion. -

Calculate the drug concentration based on the peak area ratio of AIB / AIB-d6.

-

Fig 3. Bioanalytical workflow utilizing AIB-d6 as an internal standard for absolute quantification.

References

- Clearsynth: 2-Methylalanine-d6 Hydrochloride | CAS No. | Clearsynth.

- Semaglutide - Wikipedia.

- What is Semaglutide? - BroadPharm.

- Semaglutide, a glucagon like peptide-1 receptor agonist with cardiovascular benefits for management of type 2 diabetes.

- The Discovery and Development of Liraglutide and Semaglutide.

- Amino Acid Composition Test of Semaglutide and Liraglutide Using an Agilent 1260 Infinity II Prime Bio LC.

Sources

- 1. clearsynth.com [clearsynth.com]

- 2. Semaglutide - Wikipedia [en.wikipedia.org]

- 3. The Discovery and Development of Liraglutide and Semaglutide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Semaglutide? | BroadPharm [broadpharm.com]

- 5. Semaglutide, a glucagon like peptide-1 receptor agonist with cardiovascular benefits for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

Technical Guide: 2-Amino-2-methylpropanoic acid-d6 Hydrochloride

Executive Summary

2-Amino-2-methylpropanoic acid-d6 hydrochloride (AIB-d6 HCl) is the stable isotope-labeled analog of

This guide provides a comprehensive technical analysis of AIB-d6 HCl, establishing a definitive reference for its nomenclature, physicochemical properties, synthesis logic, and application protocols.

Nomenclature & Chemical Identity

The nomenclature for this compound can be inconsistent across databases due to the variation in naming conventions for the aminoisobutyric acid core. The following table consolidates the accepted synonyms to facilitate accurate database searching and procurement.

Table 1: Synonyms and Identifiers

| Category | Name / Identifier | Context |

| IUPAC Name | 2-Amino-2-(methyl-d3)-propanoic-3,3,3-d3 acid hydrochloride | Formal chemical nomenclature |

| Common Name | 2-Methylalanine-d6 hydrochloride | Widely used in amino acid catalogs |

| Abbreviation | AIB-d6 HCl | Common in peptide chemistry & MS |

| Alt.[1][2][3][4][5][6] Synonym | Traditional organic chemistry usage | |

| Alt. Synonym | 2,2-Dimethylglycine-d6 hydrochloride | Structural derivative naming |

| CAS Number | 50348-93-1 | Specific to the HCl salt form |

| Free Base CAS | 1219803-61-0 | Refers to the non-salt form |

| Molecular Formula | C | Stoichiometric composition |

Technical Specifications

Understanding the physicochemical behavior of AIB-d6 HCl is prerequisite for experimental design. The deuteration of the methyl groups increases the molecular weight by approximately 6 Daltons compared to the unlabeled standard, creating a mass shift sufficient to avoid isobaric interference in mass spectrometry.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Molecular Weight | 145.62 g/mol | Includes HCl and 6 Deuteriums |

| Appearance | White to off-white crystalline powder | Hygroscopic nature |

| Solubility | Water (>50 mg/mL), Methanol | Poor solubility in non-polar solvents |

| Melting Point | >280 °C (sublimes) | Typical of amino acid salts |

| Isotopic Purity | Critical for MS baseline separation | |

| pKa Values | 2.36 (COOH), 10.21 (NH | Values approx. to unlabeled AIB |

| Storage | -20°C, Desiccated | Prevent H/D exchange and hydrolysis |

Synthesis & Production Logic

The synthesis of AIB-d6 generally follows the Strecker synthesis pathway, adapted for isotopic labeling. The core logic involves using Acetone-d6 as the starting material. This route is preferred over H/D exchange methods because it ensures the deuterium labels are located on the non-exchangeable methyl positions, guaranteeing isotopic stability in aqueous media.

Synthesis Pathway Diagram[2]

The following diagram illustrates the chemical transformation from Acetone-d6 to the final hydrochloride salt.

Caption: Figure 1. Strecker synthesis route for AIB-d6 HCl using Acetone-d6 to ensure stable methyl deuteration.

Applications in Drug Development[7][8]

Mass Spectrometry Internal Standard

AIB-d6 HCl is the gold standard for quantifying AIB levels in biological matrices. AIB is a non-proteinogenic amino acid often used as a probe for amino acid transport (System A) because it is transported into cells but not metabolized.

-

Mechanism: The +6 Da mass shift moves the signal away from the endogenous AIB M+1 and M+2 isotopes.

-

Fragmentation: In MS/MS (ESI+), the parent ion [M+H]+ fragments via the loss of the carboxylic acid moiety.

-

Transition:

(Loss of HCOOH, retaining the deuterated gem-dimethyl amine core).

-

Peptide Engineering

In medicinal chemistry, AIB is incorporated into peptide drugs (e.g., GLP-1 agonists) to induce helical structure and prevent proteolytic degradation.

-

Usage: AIB-d6 is used during the optimization phase to trace the metabolic fate of the specific AIB residue within a larger peptide chain or to study the conformation of the peptide using isotope-edited NMR spectroscopy.

Experimental Protocols

Protocol A: Preparation of Internal Standard Stock Solution

Self-Validating Step: Gravimetric preparation is superior to volumetric for stable isotopes to minimize cost and maximize precision.

-

Equilibration: Allow the AIB-d6 HCl vial to reach room temperature before opening to prevent condensation (hygroscopicity management).

-

Weighing: Accurately weigh 10.0 mg of AIB-d6 HCl into a tared 10 mL volumetric flask (Class A).

-

Dissolution: Add 5 mL of LC-MS grade Water . Vortex for 30 seconds until fully dissolved.

-

Note: Do not use pure Methanol initially if the salt form is resistant; water ensures complete dissociation of the HCl salt.

-

-

Dilution: Make up to volume with LC-MS grade Methanol or Water depending on the downstream mobile phase compatibility.

-

Storage: Aliquot into amber glass vials. Store at -20°C. Stability is >12 months if kept sealed.

Protocol B: LC-MS/MS Method Development

Causality: The choice of transition is dictated by the stability of the gem-dimethyl carbocation/iminium ion.

Instrument Parameters (Representative):

-

Ionization: ESI Positive Mode.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the high polarity of AIB. A C18 column will likely result in elution in the void volume.

-

Mobile Phase: Acetonitrile/Water with 10mM Ammonium Formate (pH 3.0).

Workflow Diagram:

Caption: Figure 2. Sample preparation and LC-MS/MS workflow for AIB quantification using AIB-d6.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 50348-93-1, 2-Methylalanine-d6 hydrochloride. Retrieved from [Link]

-

Organic Syntheses (1943).

-Aminoisobutyric Acid (General Strecker Synthesis). Org.[7] Synth. 1943, 23, 108. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN106674033A - Preparation method of 2-aminoisobutyric acid - Google Patents [patents.google.com]

- 3. Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. forensicrti.org [forensicrti.org]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Definitive Technical Guide to 2-Methylalanine-d6 Hydrochloride: Molecular Weight, Isotopic Kinetics, and LC-MS/MS Applications

As a Senior Application Scientist specializing in mass spectrometry and pharmacokinetic assay development, I have designed this whitepaper to provide an authoritative, causality-driven analysis of 2-Methylalanine-d6 Hydrochloride (also known as α-Aminoisobutyric acid-d6 HCl or AIB-d6 HCl). This guide deconstructs its molecular weight dynamics, structural utility, and provides a field-proven, self-validating protocol for its use as an internal standard in high-throughput LC-MS/MS workflows.

Chemical Identity and Molecular Weight Dynamics

2-Methylalanine (AIB) is a non-proteinogenic amino acid that strongly promotes helical conformations in peptides and serves as a highly sensitive marker for blood-brain barrier permeability [[1]](). To utilize AIB in quantitative pharmacokinetic studies, stable heavy isotopes are incorporated into the molecule to act as tracers 2.

The deuterated derivative, 2-Methylalanine-d6 Hydrochloride , features six deuterium atoms replacing the hydrogen atoms on the two methyl groups .

Causality of the Hydrochloride Salt

Why supply this compound as a hydrochloride salt rather than a free base?

-

Solubility & Stability: The free base of AIB forms a zwitterion that can limit solubility in highly organic extraction solvents. The HCl salt ensures rapid dissolution in aqueous and methanolic solutions.

-

Volatility Prevention: Low molecular weight amines can volatilize during the nitrogen-drying steps of sample preparation. The HCl salt locks the amine in a protonated, non-volatile state.

Exact Molecular Weight Calculation

The theoretical molecular weight of 2-Methylalanine-d6 Hydrochloride (Formula:

Table 1: Quantitative Molecular Weight Breakdown of

| Element | Isotope | Atom Count | Atomic Mass (Da) | Total Mass (Da) | Mass Fraction (%) |

| Carbon | 4 | 12.011 | 48.044 | 32.99% | |

| Hydrogen | 4 | 1.008 | 4.032 | 2.77% | |

| Deuterium | 6 | 2.014 | 12.084 | 8.30% | |

| Nitrogen | 1 | 14.007 | 14.007 | 9.62% | |

| Oxygen | 2 | 15.999 | 31.998 | 21.97% | |

| Chlorine | 1 | 35.450 | 35.450 | 24.35% | |

| Total | - | 18 | - | 145.615 | 100.00% |

Structural Biology and Pharmacokinetic Utility

In biological systems, AIB acts as a regulator of alanine aminotransferases and is actively transported across cell membranes . Because it is not incorporated into host proteins, it is the perfect tracer for evaluating the activity of the System A amino acid transporter (SNAT2) .

Cellular uptake of AIB-d6 via the Na+-dependent System A transporter (SNAT2).

The Causality of the +6 Da Mass Shift

For LC-MS/MS quantification, an internal standard (IS) must co-elute with the analyte to perfectly correct for matrix-induced ionization suppression. However, if the mass difference between the analyte and the IS is too small (e.g., +2 Da or +3 Da), the natural isotopic envelope of the highly concentrated analyte (due to natural

By utilizing the d6 variant, we achieve a robust +6 Da mass shift . The protonated precursor

LC-MS/MS Quantification Workflow (Experimental Protocol)

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It employs Hydrophilic Interaction Liquid Chromatography (HILIC) because highly polar aliphatic amino acids like AIB exhibit poor retention on standard C18 reversed-phase columns.

Step-by-Step Methodology

Step 1: Reagent & Standard Preparation

-

Prepare a 1.0 mg/mL stock solution of 2-Methylalanine-d6 Hydrochloride in 50:50 Methanol:Water.

-

Dilute to a working IS concentration of 500 ng/mL in 100% Acetonitrile (MeCN) containing 0.1% Formic Acid (FA). Causality: FA ensures the amine group remains protonated (

) to maximize Positive Electrospray Ionization (ESI+) efficiency.

Step 2: Self-Validating Sample Extraction

-

Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.

-

Spike IS: Add 150 µL of the working IS solution (MeCN + 0.1% FA) to all wells except the Double Blank.

-

Validation Controls:

-

Double Blank: 50 µL blank matrix + 150 µL pure MeCN (Validates absence of endogenous matrix interference).

-

Zero Sample: 50 µL blank matrix + 150 µL working IS solution (Validates absence of IS isotopic impurities bleeding into the analyte channel).

-

-

Precipitation: Vortex for 2 minutes to induce protein precipitation.

-

Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

Step-by-step LC-MS/MS sample preparation and MRM detection workflow for AIB-d6.

Step 3: MRM Data Acquisition Parameters

Configure the triple quadrupole mass spectrometer using the Multiple Reaction Monitoring (MRM) transitions outlined in Table 2. The primary fragmentation pathway involves the loss of water and carbon monoxide (

Table 2: Optimized MRM Parameters for AIB and AIB-d6

| Compound | Precursor Ion | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 2-Methylalanine (Unlabeled) | 104.1 | 58.1 | 50 | 15 |

| 2-Methylalanine-d6 (IS) | 110.1 | 64.1 | 50 | 15 |

References

1.[4] Pharmaffiliates. "Alanine-Impurities - 2-Methylalanine-d6 Hydrochloride". URL: 2.[] BOC Sciences. "CAS 50348-93-1 (α-Amino-iso-butyric-d6 Acid (dimethyl-d6))". URL: 3.[2] MedChemExpress. "D(-)-2-Aminobutyric acid-d6 | Stable Isotope". URL: 4.[1] Sigma-Aldrich. "α-Aminoisobutyric acid analytical standard". URL:

Sources

solubility of 2-Methylalanine-d6 HCl in water vs methanol

Title: Technical Guide: Solvation Thermodynamics and Handling of 2-Methylalanine-d6 Hydrochloride in Polar Media

Executive Summary

This technical guide characterizes the solubility profile of 2-Methylalanine-d6 Hydrochloride (also known as

The Core Insight: While 2-Methylalanine-d6 HCl exhibits high solubility in water due to its ionic lattice energy being easily overcome by the high dielectric constant of water, its behavior in methanol is nuanced. Unlike its free zwitterionic base, the hydrochloride salt retains significant solubility in methanol, a property critical for process chemistry and metabolomic standard preparation. However, the solubility in methanol is approximately 3-5x lower than in water, creating a thermodynamic window useful for recrystallization and purification.

Physicochemical Profile

To understand solubility, we must first define the solute's structural constraints.

| Property | Specification | Technical Note |

| Compound | 2-Methylalanine-d6 HCl | |

| Formula | Deuteration occurs on the two gem-dimethyl groups ( | |

| MW | ~145.62 g/mol | Shifted from protio-analog (139.58 g/mol ) due to 6 deuterium atoms. |

| Salt Form | Hydrochloride ( | Disrupts the internal zwitterionic salt bridge, enhancing organic solubility. |

| pKa | ~2.36 ( | Values based on protio-analog; isotope effect on pKa is negligible ( |

The Deuterium Stability Rule

-

Non-Exchangeable: The six deuterium atoms on the methyl groups (

) are chemically inert and will not exchange with solvent protons in water or methanol. -

Exchangeable: The ammonium protons (

) and carboxylic proton (

Theoretical Solvation Dynamics

The solubility differential between water and methanol is governed by the competition between Lattice Energy (

Water: The Dielectric Continuum

Water (

-

Mechanism: The high dipole moment of water stabilizes the dissociated cation (

) and anion ( -

Thermodynamics:

is highly negative (spontaneous). The hydrophobic penalty of the deuterated methyl groups is negligible compared to the ionic stabilization. -

Expected Solubility:

(High).

Methanol: The Protio-Organic Interface

Methanol (

-

Mechanism: Methanol can solvate the ionic species via hydrogen bonding (-OH group), but it is less effective at shielding the electrostatic attraction between

and -

The "Salt" Factor: The free zwitterion of 2-Methylalanine is poorly soluble in methanol because the lattice energy of the zwitterionic crystal is high. However, the HCl salt disrupts this lattice, significantly increasing solubility in MeOH compared to the free base.

-

Expected Solubility:

(Moderate).

Visualization: Solvation Shell Mechanics

Figure 1: Comparative solvation mechanics. Water effectively shields ions leading to full dissociation, while Methanol supports solubility but allows for some ion-pairing, resulting in lower saturation limits.

Experimental Determination Protocol

Since specific solubility data for the deuterated analog is rarely published, researchers must validate this empirically. Do not rely on visual inspection alone.

Protocol A: Gravimetric Saturation (The Gold Standard)

Objective: Determine exact solubility limit at

-

Preparation: Weigh 200 mg of 2-Methylalanine-d6 HCl into a 2 mL chemically resistant vial (borosilicate glass).

-

Solvent Addition: Add solvent (Water or MeOH) in

increments. -

Equilibration: Vortex for 30 seconds after each addition. If solid remains, sonicate for 5 minutes at

. -

Saturation Point: Continue addition until the solution is clear.

-

Critical Step: Once clear, add a slight excess of solid (approx. 5 mg) to ensure true saturation, then centrifuge (10,000 x g for 5 mins).

-

-

Quantification:

-

Pipette

of the supernatant into a pre-weighed aluminum pan. -

Evaporate solvent under

stream or vacuum oven ( -

Weigh the residue.

-

Calculation:

.

-

Protocol B: LC-MS/MS Validation (For Standards)

Objective: Verify concentration and isotopic purity in solution.

-

Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3), capable of retaining polar amines.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Detection: MS/MS (MRM mode).

-

Transition: Monitor

(Protio) vs

-

-

Why this matters: In methanol, trace esterification can occur over long storage periods (forming methyl ester). LC-MS confirms the integrity of the acid.

Applications & Handling Strategy

Solvent Selection Matrix

| Application | Recommended Solvent | Rationale |

| LC-MS Standard | Water (0.1% FA) | Maximizes stability; prevents potential esterification seen in MeOH. |

| NMR Standard | D2O | Prevents proton-deuterium exchange overlap; high solubility ensures good signal-to-noise. |

| Crystallization | MeOH + Ether | Dissolve in minimal hot MeOH, add Diethyl Ether (antisolvent) to crash out pure crystals. |

| Stock Solution | Water | Store at -20°C. MeOH stocks are prone to evaporation and concentration drift. |

The Hygroscopicity Warning

As an HCl salt, 2-Methylalanine-d6 is hygroscopic .

-

Problem: Exposure to humid air causes the powder to clump and absorb water weight, skewing gravimetric measurements.

-

Solution: Always equilibrate the vial to room temperature before opening (to prevent condensation). Weigh quickly or use a dry box.

Isotopic Integrity

Users often confuse "d6" with "fully deuterated."

-

Fact: Only the methyl groups are deuterated.

-

Implication: If you dissolve this in

, the NMR spectrum will show a solvent peak exchangeable with the amine protons. This is normal and does not indicate degradation of the d6-methyl tag.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6119, 2-Aminoisobutyric acid. Retrieved from [Link]

-

Needham, T. E. (1970).[2] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved from [Link]

-

Renzi, D., et al. (2000). Solvation properties of non-polar amino acids in water and methanol: A molecular dynamics study. Molecular Physics. Retrieved from [Link]

Sources

2-Methylalanine-d6 Hydrochloride safety data sheet SDS

Precision Analytics & Safety Protocol for Deuterated Amino Acids

Executive Summary

2-Methylalanine-d6 Hydrochloride (also known as

Unlike standard amino acids, 2-Methylalanine is non-proteinogenic; it is not incorporated into proteins during translation but acts as a specific metabolic marker and a helix-inducing residue in peptide engineering. The deuterated form (d6) provides a mass-shifted analogue that co-elutes with the analyte of interest, correcting for matrix effects, ionization suppression, and extraction variability in complex biological matrices (plasma, urine).

This guide synthesizes the chemical safety profile (SDS core) with high-level analytical applications, providing researchers with a self-validating workflow for handling and utilization.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The hydrochloride salt form improves the stability and water solubility of the amino acid, making it suitable for aqueous mobile phases.

| Property | Specification |

| Chemical Name | 2-Methylalanine-d6 Hydrochloride |

| Synonyms | |

| CAS Number | 50348-93-1 |

| Molecular Formula | |

| Molecular Weight | 145.62 g/mol |

| Appearance | White to off-white crystalline solid |

| Isotopic Purity | |

| Solubility | Soluble in Water, Methanol; slightly soluble in Ethanol |

| Melting Point | > 300 °C (sublimes/decomposes) |

Structural Visualization

The following diagram illustrates the deuterated methyl groups attached to the

Figure 1: Structural connectivity of 2-Methylalanine-d6.[1][2] The two methyl groups are fully deuterated.[1]

Safety Data Sheet (SDS) Core & Risk Mitigation

While often classified as non-hazardous by some regulatory bodies due to its biological inertness, the hydrochloride salt nature dictates that it be treated as a potential irritant.

3.1 Hazard Classification (GHS)

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[3][4] |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[3][4] |

3.2 Handling & Storage Protocol

Causality: The HCl salt is hygroscopic. Absorption of atmospheric moisture leads to hydrolysis and "clumping," which alters the effective mass during weighing, ruining quantitative accuracy.

-

Storage: Keep tightly closed at 2–8°C (Refrigerator). Store under inert gas (Nitrogen/Argon) if possible.

-

Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation on the cold solid.

3.3 Emergency Response Decision Tree

Figure 2: Immediate response protocol for exposure incidents.

Technical Application: LC-MS/MS Internal Standard

The primary utility of 2-Methylalanine-d6 is in Targeted Metabolomics . Because it is not naturally present in the proteome, it serves as an excellent tracer for non-canonical amino acid metabolism.

4.1 The Principle of Isotopic Dilution

In LC-MS/MS, the signal intensity of an analyte can be suppressed by co-eluting matrix components (phospholipids, salts).

-

Mechanism: The d6-labeled standard has identical chemical properties (pKa, hydrophobicity) to the unlabeled analyte but a different mass (

). -

Validation: It co-elutes with the analyte, experiencing the exact same suppression. The ratio of Analyte Area / IS Area remains constant, correcting the data.

4.2 Experimental Workflow: Plasma Extraction

This protocol describes the quantification of AIB in plasma using AIB-d6 HCl as the internal standard.

-

Preparation of IS Stock: Dissolve 2-Methylalanine-d6 HCl in 0.1M HCl to create a 1 mg/mL stock (stable for 6 months at -20°C).

-

Working Solution: Dilute stock to 10 µg/mL in Methanol.

-

Sample Processing:

-

Aliquot 50 µL Plasma.

-

Spike: Add 10 µL of AIB-d6 Working Solution.

-

Precipitate: Add 200 µL cold Acetonitrile (removes proteins).

-

Centrifuge: 10,000 x g for 10 mins.

-

Inject: Analyze supernatant via LC-MS/MS (HILIC column preferred for polar amino acids).

-

4.3 Mass Spectrometry Transitions (MRM)

For a Triple Quadrupole (QqQ) system:

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Polarity |

| 2-Methylalanine (Unlabeled) | 104.1 | 87.1 | 15 | ESI (+) |

| 2-Methylalanine-d6 (IS) | 110.1 | 93.1 | 15 | ESI (+) |

Note: The loss of 17 Da (

Figure 3: Analytical workflow for quantitative metabolomics.

References

-

Santa Cruz Biotechnology. (2024). 2-Methylalanine-d6 Hydrochloride Safety Data Sheet. Retrieved from

-

LGC Standards. (2024). Certificate of Analysis: 2-Methylalanine-d6 Hydrochloride. Retrieved from

-

PubChem. (2024). Compound Summary: 2-Aminoisobutyric acid (Unlabeled Parent). National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2024). Stable Isotopes for Mass Spectrometry: Technical Guide. Retrieved from

Sources

structure of deuterated alpha-aminoisobutyric acid

Engineering Helical Architectures: The Structure, Synthesis, and Application of Deuterated -Aminoisobutyric Acid (d6-Aib)

Executive Summary

The Structural Logic of Aib and the Case for Deuteration

The defining feature of Aib is its gem-dimethyl substitution at the

Mechanistic Rationale for Deuteration:

By replacing these six protons with deuterium (

-

Spectral Silencing: The aliphatic

H NMR region is instantly cleared of the overwhelming Aib signal, unmasking hidden resonances required for 2D NOESY/TOCSY assignments[1]. -

Quadrupolar Probing: The

H nucleus (spin

Synthesis Workflows: Overcoming Steric Hindrance

Standard peptide coupling of Aib is notoriously sluggish due to steric hindrance, often resulting in truncated sequences or the formation of unreactive oxazolone intermediates. To circumvent this, the synthesis of highly reactive, non-epimerizable building blocks such as

21Protocol 1: Synthesis of D6-Azib-Cl (Activated d6-Aib Equivalent)

This protocol is a self-validating system designed to prevent racemization and ensure >98% isotopic purity, adapted from established methodologies[2].

-

Step 1: Cyanohydrin Formation. React acetone-d6 with potassium cyanide (KCN) and HCl to generate acetone cyanohydrin-d6[2].

-

Causality: Starting from inexpensive acetone-d6 ensures cost-effective, complete isotopic labeling of the methyl groups.

-

Validation: Fourier Transform Infrared (FTIR) spectroscopy must confirm the presence of the

stretch (~2250 cm

-

-

Step 2: Amination & Azide Transfer. Convert the cyanohydrin to an aminonitrile using anhydrous ammonia, followed by a diazo transfer reaction to yield azidonitrile-d6[2].

-

Causality: The azide group acts as a robust, non-sterically demanding protecting group that completely prevents oxazolone formation during subsequent peptide coupling.

-

Validation: Disappearance of the primary amine signal and the appearance of a sharp, intense azide stretch (~2100 cm

) in FTIR.

-

-

Step 3: Hydrolysis and Acid Chloride Activation. Hydrolyze the azidonitrile under strongly acidic conditions to the corresponding carboxylic acid, then reflux with thionyl chloride (

) to yield D6-Azib-Cl[2].-

Validation:

C NMR must show the carbonyl carbon shifted downfield (~175 ppm).

-

Synthetic workflow for D6-Azib-Cl from Acetone-d6.

Advanced Analytical Applications: Solid-State NMR

The most powerful application of d6-Aib is in determining the 3D topology of membrane-active peptides (e.g., alamethicin or antimicrobial peptaibols) using

1Protocol 2: Membrane-Bound Conformation Analysis via H MAS NMR

This workflow translates raw spectroscopic data into precise geometric restraints[1].

-

Step 1: Peptide Assembly & Reconstitution. Incorporate D6-Azib-Cl (or Fmoc-Aib-d6) into the peptide via SPPS. Co-dissolve the purified peptide with synthetic lipids (e.g., DMPC) in organic solvent, lyophilize, and hydrate with buffer to form Multilamellar Vesicles (MLVs)[1].

-

Validation: Use Dynamic Light Scattering (DLS) to ensure uniform vesicle size and complete lipid hydration.

-

-

Step 2:

H MAS NMR Acquisition. Pack the MLVs into a MAS rotor. Acquire-

Causality: MAS narrows the broad deuterium powder pattern into sharp sidebands, significantly increasing the signal-to-noise ratio compared to static oriented samples[1].

-

-

Step 3: Extraction of Orientational Restraints. Measure the residual quadrupolar splitting (

) from the spacing of the spinning sidebands[1].-

Validation: The measured

must be mathematically fitted to the geometric model of an ideal

-

Logic flow for 2H MAS NMR structural determination.

Quantitative Data Presentation

The following table summarizes the comparative physicochemical and analytical parameters of standard Aib versus deuterated d6-Aib, highlighting the causal impact on drug design and structural biology.

| Parameter | Standard Aib | Deuterated d6-Aib | Impact on Drug Design & Analysis |

| Isotopic Mass | 103.12 g/mol | 109.16 g/mol | +6 Da mass shift provides a distinct isotopic signature for mass spectrometry (MS) based metabolic tracking. |

| Intense singlet (~1.4 ppm, 6H) | Silent (No aliphatic proton signal) | Eliminates severe spectral overlap; reveals hidden | |

| Solid-State NMR | Requires complex 2D/3D | Direct | Enables rapid, unambiguous determination of helical tilt and rotation in lipid membranes[1]. |

| Steric Profile | Highly restricted ( | Identical to standard Aib | Preserves strict |

| Coupling Efficiency | Poor (Steric hindrance) | Poor (Requires activated D6-Azib-Cl) | Necessitates specialized building blocks to prevent oxazolone formation during SPPS[2]. |

References

-

Bertelsen, K., Pedersen, J. M., Rasmussen, B. S., Skrydstrup, T., Nielsen, N. C., & Vosegaard, T. (2007).

-Amino Isobutyric Acids by -

Fox, D. J., et al. (2011). Synthesis of enantiomerically enriched (R)-

C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine. Beilstein Journal of Organic Chemistry.[Link]

Precision Metabolomics: The Strategic Application of 2-Methylalanine-d6 HCl

Executive Summary

In the high-dimensional landscape of metabolomics, data integrity is constantly threatened by matrix effects, extraction variability, and ionization suppression. 2-Methylalanine-d6 HCl (also known as

This guide details the physicochemical properties, experimental protocols, and data normalization strategies required to deploy 2-Methylalanine-d6 HCl effectively in LC-MS and GC-MS workflows.

Part 1: The Physicochemical Anchor

Chemical Profile & Stability

2-Methylalanine-d6 is the deuterated form of

| Property | Specification | Significance in Metabolomics |

| Chemical Name | 2-Methylalanine-d6 Hydrochloride | |

| CAS Number | 50348-93-1 | Unique identifier for regulatory compliance. |

| Formula | C | d6-labeling on the two methyl groups ensures no H/D exchange in protic solvents. |

| MW | 145.62 g/mol | Distinct mass shift (+6 Da) separates it from unlabeled AIB (if present) and isobaric interferences. |

| Structure | Zwitterionic, Non-proteinogenic | Does not incorporate into proteins; resistant to proteases. |

| pKa | ~2.3 (COOH), ~9.7 (NH | Amphoteric nature allows retention in both HILIC (positive mode) and Ion-Pairing RP modes. |

Why "d6" Matters

The placement of deuterium on the methyl groups (–CD

Part 2: Strategic Application & Workflow

The most critical decision in using AIB-d6 is the point of introduction . To validate the entire workflow, the IS must be introduced before any sample manipulation occurs.

The "Total Process" Normalization Workflow

The following diagram illustrates the correct insertion point of AIB-d6 to correct for both extraction loss and ionization variability.

Caption: Workflow demonstrating the pre-extraction spike-in of 2-Methylalanine-d6 to normalize total process variability.

Part 3: Analytical Methodologies

Protocol A: LC-MS/MS (HILIC Mode)

Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for underivatized amino acids. AIB-d6 elutes in the amino acid window but is chromatographically distinct from isomers.

Reagents:

-

Stock Solution: 1 mg/mL 2-Methylalanine-d6 HCl in water (Store at -20°C).

-

Working Solution: 10 µg/mL in 90% Acetonitrile (ACN).

Step-by-Step Procedure:

-

Sample Prep: Aliquot 50 µL of plasma/cell homogenate.

-

Spike-In: Add 10 µL of Working Solution (AIB-d6) to the sample before solvent addition. Vortex for 10s.

-

Extraction: Add 450 µL ice-cold ACN/MeOH (75:25). Vortex 1 min.

-

Separation: Centrifuge at 14,000 x g for 15 min at 4°C.

-

Injection: Inject 2 µL of supernatant onto the LC-MS.

LC-MS Parameters:

-

Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: ACN with 0.1% Formic Acid.

-

Gradient: 95% B to 50% B over 10 min.

-

MS Detection: Positive ESI (ESI+).

-

Precursor Ion: m/z 110.1 (based on d6-AIB free base + H

). -

Product Ion: m/z 64.1 (loss of formate/carboxyl group). Note: Verify transitions experimentally as fragmentation energy varies by instrument.

-

Protocol B: GC-MS (Derivatization Required)

For GC-MS, AIB-d6 must be derivatized to become volatile. The Methyl Chloroformate (MCF) or Propyl Chloroformate (PCF) method is recommended for rapid batch processing.

Derivatization Workflow:

-

Spike: Add AIB-d6 to sample.

-

Dry: Evaporate supernatant to dryness under N

. -

Resuspend: Add 20 µL Pyridine + 20 µL Methanol.

-

React: Add 10 µL Methyl Chloroformate (MCF). Vortex 30s.

-

Extract: Add 100 µL Chloroform + 100 µL 1% Bicarbonate. Vortex.

-

Analyze: Inject Chloroform layer.

Part 4: Data Interpretation & Quality Assurance

Calculating the Response Factor

Using AIB-d6 allows for the calculation of Relative Response Ratios (RRR), which are far more robust than raw peak areas.

Handling Deuterium Isotope Effects

Deuterated compounds may elute slightly earlier than their hydrogenated counterparts in Reversed-Phase (RP) chromatography due to the slightly lower lipophilicity of the C-D bond compared to C-H.

-

Observation: In high-resolution C18 runs, AIB-d6 may shift 0.05–0.1 min relative to unlabeled AIB.

-

Action: Ensure integration windows are wide enough to capture this shift, or set specific RT windows for the d6 standard.

Troubleshooting Low Recovery

If AIB-d6 signal is low/variable:

-

Solubility: Ensure the HCl salt is fully dissolved in the aqueous stock before dilution into organic working solvents.

-

Ion Suppression: If AIB-d6 elutes in the "void volume" (common in C18), it will suffer massive suppression. Switch to HILIC or use an Ion-Pairing agent (e.g., HFBA) to retain it.

References

-

Santa Cruz Biotechnology. 2-Methylalanine-d6 Hydrochloride (CAS 50348-93-1).[1][2] Product Specifications and Chemical Properties.[2][3][4][5][6]

-

Thermo Fisher Scientific. An end-to-end robust semi-targeted metabolomics workflow. Application Note on Amino Acid Analysis.

-

NIH / PubMed Central. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Detailed extraction protocols for amino acids.

-

IROA Technologies. Internal Standard Sets for Reliable Metabolomic Analysis. Principles of isotopic normalization.

-

Cayman Chemical. L-Alanine methyl ester (hydrochloride) Product Information. Solubility and stability data for alanine derivatives.

Sources

Methodological & Application

Application Note: Preparation and Solid-Phase Peptide Synthesis (SPPS) Integration of 2-Methylalanine-d6 Hydrochloride

Introduction & Mechanistic Rationale

2-Methylalanine-d6 (also known as α-aminoisobutyric acid-d6 or Aib-d6) is a non-proteinogenic, α,α-disubstituted amino acid widely utilized in peptide therapeutics to induce rigid α-helical and

However, integrating Aib-d6 into a peptide chain presents a dual chemical challenge:

-

Hydrochloride Salt Neutralization : Commercially available Aib-d6 is typically supplied as a hydrochloride salt (CAS 50348-93-1)[]. Direct N-protection requires the liberation of the free amine. Maintaining a strictly basic environment (pH 8–9) is critical; if the pH drops, the amine remains protonated, nucleophilic attack on the protecting group donor fails, and the reaction stalls[2].

-

Severe Steric Hindrance in SPPS : The gem-dimethyl groups of Aib create immense steric shielding around both the α-amine and the carboxyl carbon. Traditional room-temperature SPPS frequently results in incomplete couplings and deletion sequences. Overcoming this requires highly reactive acylating agents and thermal energy to bypass the thermodynamic activation barrier[3][4].

Experimental Workflow

Workflow for Fmoc-protection and SPPS coupling of Aib-d6 HCl.

Protocol I: Synthesis of Fmoc-Aib-d6-OH

Causality Insight : We utilize Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) rather than Fmoc-Chloride (Fmoc-Cl). While Fmoc-Cl is highly reactive, it is prone to forming dipeptide impurities (e.g., Fmoc-Aib-Aib-OH) and requires stringent condition control[][6]. Fmoc-OSu provides a milder, more controlled acylation with significantly fewer side reactions[].

Materials

-

2-Methylalanine-d6 Hydrochloride (Aib-d6 HCl)

-

Fmoc-OSu (1.1 equivalents)

-

10% Sodium Carbonate (

) aqueous solution -

1,4-Dioxane

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

Step-by-Step Methodology

-

Neutralization : Dissolve 10 mmol of Aib-d6 HCl in 20 mL of 10% aq.

.-

Self-Validation: Check the pH using indicator paper. It must read between 8.5 and 9.0 to ensure the amine is fully deprotonated and nucleophilic.

-

-

Solubilization : Add 10 mL of 1,4-Dioxane to the aqueous solution and cool the mixture to 0–5°C in an ice bath.

-

Acylation : Dissolve 11 mmol of Fmoc-OSu in 10 mL of 1,4-Dioxane. Add this solution dropwise to the Aib-d6 solution over 30 minutes under vigorous stirring.

-

Reaction Propagation : Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 12–18 hours.

-

Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the ninhydrin-positive free amine spot indicates completion.

-

-

Aqueous Wash : Evaporate the bulk of the dioxane under reduced pressure. Dilute the remaining aqueous phase with 30 mL of water and wash twice with 20 mL of diethyl ether to remove unreacted Fmoc-OSu and fluorenyl byproducts.

-

Acidification & Extraction : Cool the aqueous layer to 0°C and slowly acidify to pH 2.0 using 1M HCl. A white precipitate (Fmoc-Aib-d6-OH) will form. Extract the product with EtOAc (

mL). -

Purification : Wash the combined EtOAc layers with brine, dry over anhydrous

, and concentrate in vacuo. Recrystallize from EtOAc/Hexanes to yield pure Fmoc-Aib-d6-OH.

Protocol II: SPPS Coupling of Fmoc-Aib-d6-OH

Causality Insight : The coupling of sterically hindered amino acids is heavily diffusion-limited[3]. We employ DIC/OxymaPure, which forms a highly reactive ester intermediate that resists base-mediated side reactions, combined with elevated temperature (75°C) to drive the reaction to completion[7][4].

Materials

-

Resin-bound peptide (free N-terminus)

-

Fmoc-Aib-d6-OH (prepared in Protocol I)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (OxymaPure)

-

Dimethylformamide (DMF)

Step-by-Step Methodology

-

Resin Swelling : Swell the peptide resin in DMF for 30 minutes at room temperature.

-

Deprotection : Treat the resin with 20% piperidine in DMF for

minutes to remove the N-terminal Fmoc group. Wash thoroughly with DMF ( -

Pre-Activation : In a separate vial, dissolve 4 equivalents (relative to resin loading) of Fmoc-Aib-d6-OH and 4 equivalents of OxymaPure in a minimal volume of DMF. Add 4 equivalents of DIC. Stir for 3 minutes to generate the active ester.

-

Thermal Coupling : Transfer the activated mixture to the resin. Heat the reaction vessel to 75°C using a microwave peptide synthesizer or a heated reactor block. Agitate for 15–20 minutes.

-

Washing : Drain the reaction mixture and wash the resin with DMF (

min) at room temperature. -

Validation : Perform a microcleavage of a few resin beads and analyze via LC-MS.

-

Self-Validation: Traditional colorimetric tests (like the Kaiser test) often yield false negatives for highly hindered amines; LC-MS provides definitive proof of mass addition (+109 Da for the Aib-d6 residue minus water).

-

Quantitative Data: Coupling Efficiency Comparison

To demonstrate the necessity of the optimized SPPS protocol, the following table summarizes the coupling efficiency of Fmoc-Aib-OH onto a growing peptide chain under various activator and temperature conditions[4].

| Coupling Reagent | Solvent | Temperature | Additive | Yield/Crude Purity |

| HBTU | DMF | 25°C | DIPEA | < 30% |

| HATU | DMF | 25°C | DIPEA | ~ 60% |

| DIC | DMF | 75°C | OxymaPure | > 90% |

| COMU | DMF | 75°C | DIPEA | > 95% |

References

-

Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides , Nature Communications (springernature.com).3

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey , ACS Publications. 4

-

Protection of Functional Groups: Synthesis of Nn-Fmoc Amino Acids with 9-Fluorenylmethyl Chloroformate , Thieme Connect. 2

-

Temperature Scanning | PurePep Chorus Applications | Peptide Synthesis , Gyros Protein Technologies. 7

-

Synthesis, Purification, and Biological Activity of AIB Substituted Glucagon and GLP-1 Peptide Analogues , IU ScholarWorks. 8

-

Fmoc Amino Acids , BOC Sciences.

-

Oxime Carbonates: Novel Reagents for the Introduction of Fmoc and Alloc Protecting Groups, Free of Side Reactions , European Journal of Organic Chemistry. 6

-

CAS 50348-93-1 (α-Amino-iso-butyric-d6 Acid (dimethyl-d6)) , BOC Sciences.

Sources

Application Note: Strategic Solubilization of 2-Methylalanine-d6 Hydrochloride

Abstract & Introduction

The incorporation of deuterium into pharmacophores—the "Deuterium Switch"—has revolutionized drug discovery by exploiting the Kinetic Isotope Effect (KIE) to enhance metabolic stability without altering target affinity. 2-Methylalanine-d6 (2-Aminoisobutyric acid-d6, or AIB-d6) is a critical building block in this domain, particularly for stabilizing helical peptide structures and acting as a metabolic probe.[1][2]

However, the hydrochloride salt form (

Physicochemical Profile: The "Why" Behind the Protocol

Understanding the molecule's behavior in solution is a prerequisite for successful handling.[3]

| Property | Specification | Implications for Solubilization |

| Chemical Formula | The HCl moiety renders the solid ionic and highly polar.[2] | |

| Solubility (Water) | High (>100 mg/mL) | Dissolves instantly but creates a highly acidic solution (pH ~2.0).[1][3] |

| Solubility (Organic) | Moderate (MeOH, DMSO) | Soluble in polar protic/aprotic solvents; insoluble in non-polar organics (DCM, Hexane).[1] |

| Hygroscopicity | High | The salt lattice avidly absorbs atmospheric water, altering effective mass.[1] |

| Isotopic Stability | Methyl ( | Methyl deuteriums do not exchange with solvent.[1][2][3] Amine/Acid protons will exchange rapidly.[1][3] |

Pre-Solubilization Checklist

Equipment & Reagents[3][4][5][6][7]

-

Balance: Analytical balance readable to 0.01 mg (essential due to high cost per mg).

-

Vessels: Glass vials (borosilicate) or Polypropylene (PP) tubes.[1][3] Avoid polystyrene for organic stocks.[2][3]

-

Solvents:

-

pH Adjustment: 1N NaOH and 1N HCl (for aqueous buffering).

Safety Advisory

-

Hazard: The compound is an irritant (Skin/Eye).[3] The HCl salt generates acidic fumes if heated improperly.[3]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle powder in a fume hood to prevent inhalation.[1][3]

Experimental Protocols

Protocol A: Aqueous Stock Solution (For Biological Assays)

Objective: Create a neutral pH stock solution (100 mM) suitable for cell culture or enzymatic assays.

-

Weighing: Calculate the required mass based on the molecular weight (MW

145.62 g/mol , check specific lot CoA for exact MW including hydration). -

Initial Dissolution: Add 8 mL of Milli-Q water to the powder. Vortex for 30 seconds.[1][3] The solution will be clear but acidic (pH ~2.0).[3]

-

Neutralization (CRITICAL):

-

Final Volume: Transfer to a volumetric flask or graduated cylinder. Add water to exactly 10 mL.

-

Sterilization: Filter through a 0.22 µm PES syringe filter into a sterile tube.

Protocol B: Organic Stock Solution (For Peptide Synthesis/Chemistry)

Objective: Create a high-concentration stock (500 mM) for chemical reactions where water is a contaminant.[1][2][3]

-

Solvent Choice:

-

Dissolution:

-

Free-Basing (Optional but Recommended for Coupling):

-

If using in a coupling reaction (e.g., HATU/DIC), add an equimolar amount of tertiary base (DIPEA or NMM) to neutralize the HCl in situ immediately before use.[1]

-

Protocol C: NMR Sample Preparation

Objective: Verify isotopic purity and structure.

-

Solvent: Use

(99.9%) or DMSO- -

Exchange Phenomenon:

Decision Matrix & Workflow (Visualization)

The following diagram illustrates the logical flow for solvent selection based on downstream application.

Figure 1: Decision tree for solvent selection and processing steps based on experimental intent.

Quality Control & Storage

Validation

-

Visual Inspection: The solution must be strictly clear and colorless. Any turbidity indicates incomplete dissolution or impurities.[1][3]

-

pH Check: For aqueous stocks, verify pH is 7.2–7.4 using a calibrated micro-probe.

-

Concentration Verification: Due to hygroscopicity, gravimetric preparation can be error-prone.[1][2][3] For critical assays, verify concentration via Quantitative NMR (qNMR) using an internal standard (e.g., Maleic Acid).[1]

Storage Stability

-

Solid State: Store at +4°C or -20°C in a desiccator. Hygroscopic!

-

Aqueous Stock: Stable at -20°C for 3 months. Avoid repeated freeze-thaw cycles (aliquot into single-use volumes).

-

DMSO Stock: Stable at -20°C for 6 months. DMSO is hygroscopic; seal tightly with Parafilm.[1][3]

References

-

Gant, T. G. (2014).[1][3] "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry, 57(9), 3595–3611.[1]

-

FDA Center for Drug Evaluation and Research. (2017).[1][3] "Deutetrabenazine Approval Package." U.S. Food and Drug Administration.[3][5][6]

-

Toniolo, C., et al. (2001).[1][3] "The Aib-residue as a helix-forming building block."[2][3] Biopolymers, 60(6), 396–419.[1]

-

PubChem. (2023).[1][3] "2-Aminoisobutyric acid Compound Summary." National Library of Medicine.[3]

-

Cambridge Isotope Laboratories. (2023).[1] "Deuterated Amino Acids: Stability and Handling." CIL Application Notes.

Sources

- 1. Showing Compound 2-Aminoisobutyric acid (FDB022732) - FooDB [foodb.ca]

- 2. clearsynth.com [clearsynth.com]

- 3. Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylalanine-d6 Hydrochloride | 50348-93-1 - Coompo [coompo.com]

- 5. jrfglobal.com [jrfglobal.com]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

Application Note: Quantitative Analysis of α-Aminoisobutyric Acid in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of α-aminoisobutyric acid (AIB) in human plasma. α-Aminoisobutyric acid is a non-proteinogenic amino acid of significant interest in pharmaceutical and biochemical research due to its unique structural properties and its role as a tracer for amino acid transport.[1][2] To ensure the highest level of accuracy and precision, this method employs a stable isotope-labeled (SIL) internal standard, α-aminoisobutyric acid-d6 (AIB-d6). The use of a SIL internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation and mitigates the impact of matrix effects, which are a common challenge in bioanalysis.[3][4] This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering all stages from sample preparation to data analysis, with in-depth explanations of the scientific principles behind each step.

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard

α-Aminoisobutyric acid (AIB) is a non-natural amino acid characterized by a gem-dimethyl group at the α-carbon, which imparts significant conformational constraints on peptides incorporating it.[1][5] It is used in various research applications, including as a marker for blood-brain barrier permeability and in studies of amino acid transport systems.[6] Accurate quantification of AIB in biological matrices like plasma is crucial for these applications.

LC-MS/MS is the preferred technique for such analyses due to its high sensitivity and selectivity.[4][7] However, a significant challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.[8][9][10][11]

The principle of isotope dilution mass spectrometry (IDMS) offers a powerful solution to this problem.[12][13][14] By adding a known concentration of a stable isotope-labeled version of the analyte (in this case, AIB-d6) to the sample at the earliest stage of preparation, we introduce a compound that is chemically and physically almost identical to the analyte.[3][15] The SIL internal standard will experience the same extraction inefficiencies and ionization suppression or enhancement as the analyte.[4] Therefore, by measuring the ratio of the analyte's signal to the internal standard's signal, we can accurately calculate the analyte's concentration, effectively normalizing for these variations.[7]

This application note will guide you through the development and validation of an LC-MS/MS method for AIB, emphasizing the critical role of the AIB-d6 internal standard in achieving reliable and reproducible data, in line with regulatory expectations such as those from the FDA.[16][17][18]

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| α-Aminoisobutyric acid (AIB) | ≥99% | Sigma-Aldrich |

| α-Aminoisobutyric acid-d6 (AIB-d6) | ≥98% atom D | Cambridge Isotope Laboratories |

| Acetonitrile (ACN) | LC-MS Grade | Fisher Scientific |

| Methanol (MeOH) | LC-MS Grade | Fisher Scientific |

| Formic Acid (FA) | LC-MS Grade | Fisher Scientific |

| Water | LC-MS Grade | Fisher Scientific |

| Human Plasma (K2-EDTA) | Pooled | BioIVT |

Stock and Working Solutions Preparation

Rationale: The accuracy of the entire assay is dependent on the accurate preparation of stock and working solutions. Using separate stock solutions for calibration standards and quality control samples is a key requirement for bioanalytical method validation to ensure an unbiased assessment of the method's accuracy.[18]

-

AIB Stock Solution (1 mg/mL): Accurately weigh 10 mg of AIB and dissolve in 10 mL of 50:50 (v/v) Methanol:Water.

-

AIB-d6 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of AIB-d6 and dissolve in 10 mL of 50:50 (v/v) Methanol:Water.

-

AIB Working Solutions for Calibration Curve (CC): Serially dilute the AIB stock solution with 50:50 (v/v) Methanol:Water to prepare working solutions for spiking into plasma to create the calibration curve.

-

AIB Working Solutions for Quality Control (QC): Prepare a separate set of working solutions for QCs from a new weighing of AIB.

-

IS Working Solution (100 ng/mL): Dilute the AIB-d6 stock solution with Acetonitrile containing 0.1% Formic Acid.

Sample Preparation: Protein Precipitation

Rationale: Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and damage the LC column. Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecules like AIB in solution. The addition of the internal standard at this initial step ensures it undergoes the exact same sample processing as the analyte.[3]

-

Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.

-

Pipette 50 µL of plasma into the appropriately labeled tubes.

-

Add 200 µL of the IS working solution (100 ng/mL in ACN with 0.1% FA) to each tube.

-

Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.

-

Inject 5 µL of the supernatant into the LC-MS/MS system.

Caption: Protein Precipitation Workflow.

LC-MS/MS Method Parameters

Rationale: The chromatographic method is designed to retain and separate the polar AIB from the void volume and from other endogenous plasma components. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is suitable for this purpose. The mobile phases are standard for reversed-phase and HILIC chromatography, with formic acid added to promote protonation and improve ionization efficiency in positive ion mode. The gradient is optimized to ensure a good peak shape and elution time.

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. The precursor ion (Q1) is the protonated molecule [M+H]+, and the product ion (Q3) is a characteristic fragment generated by collision-induced dissociation.

Liquid Chromatography (LC)

| Parameter | Value |

| Column | Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient | 95% B to 40% B over 3 min, hold for 1 min, return to 95% B |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| AIB | 104.1 | 58.1 | 15 | 50 |

| AIB-d6 | 110.1 | 62.1 | 15 | 50 |

Method Validation

A full validation of this method should be performed according to the FDA's Bioanalytical Method Validation Guidance for Industry.[16][19] This ensures the method is reliable and suitable for its intended purpose.

Key Validation Parameters

-

Selectivity: Assessed by analyzing blank plasma from at least six different sources to ensure no significant interferences are observed at the retention times of AIB and AIB-d6.

-